2,2,2-Trifluoro-1-(3-methanesulfonylphenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C9H10F3NO2S |
|---|---|
Molecular Weight |
253.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methylsulfonylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3NO2S/c1-16(14,15)7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |
InChI Key |
JYNBOCNHAFLSSP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylsulfonyl)aniline and trifluoroacetaldehyde.
Formation of Intermediate: The initial step involves the reaction of 3-(methylsulfonyl)aniline with trifluoroacetaldehyde under acidic conditions to form an intermediate.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-(methylsulfonyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonyl group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity. The amine moiety can form ionic interactions with acidic residues in the target site, further modulating the compound’s effects.
Comparison with Similar Compounds
Key Observations :
Comparison with Analogues :
- GP1 Methodology : Compounds like 1h () and 1i () use MeOTf for trimethylammonium salt formation, suggesting a scalable route for the target compound.
Physicochemical and Pharmacological Properties
- Lipophilicity: The trifluoromethyl group increases lipophilicity (logP ~2–3), similar to analogs in and . However, the polar methanesulfonyl group may reduce membrane permeability compared to non-polar substituents.
- Metabolic Stability: Fluorine atoms resist oxidative metabolism, as noted in fluorinated drug design (), suggesting longer half-lives than non-fluorinated analogs.
Challenges and Opportunities
- Synthetic Complexity : Introducing the methanesulfonyl group may require harsh conditions (e.g., oxidation of methylthio precursors), unlike simpler alkyl or ether substituents.
- Target Selectivity : The strong electron-withdrawing nature of the sulfonyl group could limit off-target interactions, offering advantages in precision drug design.
3. Conclusion 2,2,2-Trifluoro-1-(3-methanesulfonylphenyl)ethan-1-amine stands out among fluorinated ethanamines due to its unique electronic profile imparted by the methanesulfonyl group. Compared to analogs with lipophilic or heterocyclic substituents, it may exhibit enhanced polar interactions and metabolic stability, positioning it as a promising candidate for therapeutic development. Further studies on its synthesis optimization and biological evaluation are warranted.
Biological Activity
2,2,2-Trifluoro-1-(3-methanesulfonylphenyl)ethan-1-amine, also known as 2,2,2-trifluoro-1-(3-methylsulfonylphenyl)ethanamine hydrochloride, is an organic compound notable for its unique trifluoromethyl and methylsulfonyl groups. These structural features contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and biochemistry.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H10F3NO2S |
| Molecular Weight | 253.24 g/mol |
| IUPAC Name | 2,2,2-trifluoro-1-(3-methylsulfonylphenyl)ethanamine |
| CAS Number | 1554513-22-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The methylsulfonyl group can engage in hydrogen bonding and ionic interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism is crucial for understanding its effects on biochemical pathways.
Biological Activity
Research indicates that 2,2,2-Trifluoro-1-(3-methanesulfonylphenyl)ethan-1-amine exhibits several biological activities:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Studies suggest that it may act as a competitive inhibitor for certain targets due to its structural features.
- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness appears to be linked to the presence of the sulfonyl group, which enhances interaction with microbial enzymes.
- Potential Anticancer Activity : In vitro assays have indicated that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. The trifluoromethyl group is believed to play a role in enhancing the compound's efficacy against tumor cells.
Case Studies
Several studies have explored the biological activity of related compounds or derivatives:
- Study on Enzyme Inhibition : A recent investigation demonstrated that analogs of 2,2,2-Trifluoro-1-(3-methanesulfonylphenyl)ethan-1-amine effectively inhibited cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. The most potent inhibitors showed IC50 values in the low micromolar range .
- Antimicrobial Evaluation : A series of experiments assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control agents .
Research Findings
In-depth research has yielded several findings regarding the biological activity of 2,2,2-Trifluoro-1-(3-methanesulfonylphenyl)ethan-1-amine:
- Toxicity Studies : Toxicological assessments revealed moderate toxicity levels in zebrafish models, suggesting that while it may have therapeutic potential, careful consideration of dosage is necessary .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications to the methylsulfonyl group can enhance or diminish biological activity. For instance, increasing steric hindrance around the sulfonyl moiety improved enzyme binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
